molecular formula C68H115N23O20 B6591584 H-Arg-Lys-Ile-Ser-Ala-Ser-Glu-Phe-Asp-Arg-Pro-Leu-Arg-OH CAS No. 142353-01-3

H-Arg-Lys-Ile-Ser-Ala-Ser-Glu-Phe-Asp-Arg-Pro-Leu-Arg-OH

Cat. No.: B6591584
CAS No.: 142353-01-3
M. Wt: 1574.8 g/mol
InChI Key: NPUSRFWRIUYFIF-KTFPRAGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Arg-Lys-Ile-Ser-Ala-Ser-Glu-Phe-Asp-Arg-Pro-Leu-Arg-OH is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes arginine, lysine, isoleucine, serine, alanine, glutamic acid, phenylalanine, aspartic acid, proline, and leucine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Arg-Lys-Ile-Ser-Ala-Ser-Glu-Phe-Asp-Arg-Pro-Leu-Arg-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, where the gene encoding the peptide is inserted into bacteria or yeast, which then express the peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Certain amino acids like cysteine can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution reagents: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

The major products of these reactions depend on the specific modifications. For example, oxidation of cysteine residues results in disulfide-linked peptides, while reduction reverses this process.

Scientific Research Applications

Peptides like H-Arg-Lys-Ile-Ser-Ala-Ser-Glu-Phe-Asp-Arg-Pro-Leu-Arg-OH have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying peptide chemistry.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Potential therapeutic agents for diseases, including cancer and metabolic disorders.

    Industry: Utilized in the development of biomaterials and as components in cosmetic formulations.

Mechanism of Action

The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, modulate enzyme activity, or alter cellular functions. The exact mechanism depends on the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

    H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: Another peptide with a different sequence but similar functional properties.

    H-His-2-methyl-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-2-methyl-Ala-Arg-CONH2: A peptide with modifications that alter its activity and stability.

Uniqueness

The uniqueness of H-Arg-Lys-Ile-Ser-Ala-Ser-Glu-Phe-Asp-Arg-Pro-Leu-Arg-OH lies in its specific sequence, which determines its biological activity and potential applications. The presence of multiple arginine residues, for example, may enhance its interaction with negatively charged molecules or surfaces.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H115N23O20/c1-6-36(4)52(90-56(101)40(19-10-11-25-69)81-54(99)39(70)18-12-26-77-66(71)72)63(108)89-47(33-92)60(105)80-37(5)53(98)88-48(34-93)61(106)82-41(23-24-50(94)95)55(100)85-45(31-38-16-8-7-9-17-38)58(103)86-46(32-51(96)97)59(104)83-42(20-13-27-78-67(73)74)64(109)91-29-15-22-49(91)62(107)87-44(30-35(2)3)57(102)84-43(65(110)111)21-14-28-79-68(75)76/h7-9,16-17,35-37,39-49,52,92-93H,6,10-15,18-34,69-70H2,1-5H3,(H,80,105)(H,81,99)(H,82,106)(H,83,104)(H,84,102)(H,85,100)(H,86,103)(H,87,107)(H,88,98)(H,89,108)(H,90,101)(H,94,95)(H,96,97)(H,110,111)(H4,71,72,77)(H4,73,74,78)(H4,75,76,79)/t36-,37-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,52-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUSRFWRIUYFIF-KTFPRAGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H115N23O20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1574.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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